Alufibrate

Description

Properties

CAS No. |

14613-01-5 |

|---|---|

Molecular Formula |

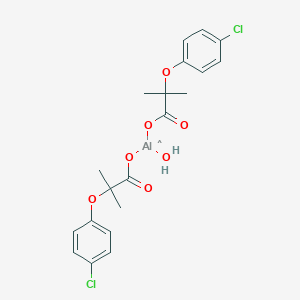

C20H22AlCl2O7 |

Molecular Weight |

472.3 g/mol |

InChI |

InChI=1S/2C10H11ClO3.Al.H2O/c2*1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;;/h2*3-6H,1-2H3,(H,12,13);;1H2/q;;+2;/p-2 |

InChI Key |

RSMSFENOAKAUJU-UHFFFAOYSA-L |

SMILES |

CC(C)(C(=O)O[Al]OC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl.O |

Canonical SMILES |

CC(C)(C(=O)O[Al]OC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl.O |

Other CAS No. |

24818-79-9 |

Synonyms |

alfibrate alufibrate aluminum bis(alpha-para-chlorophenoxy)isobutyrate Atherolip |

Origin of Product |

United States |

Preparation Methods

Laboratory-Scale Synthesis

The most widely cited method involves the base-catalyzed condensation of p-chlorophenol with acetone, followed by chloroform-mediated esterification. Key steps include:

-

Condensation Reaction :

p-Chlorophenol reacts with acetone in the presence of sodium hydroxide (NaOH) at 20–30°C. Chloroform is added dropwise to facilitate nucleophilic substitution, forming 2-(4-chlorophenoxy)-2-methylpropanoic acid (clofibric acid). -

Esterification and Salt Formation :

Clofibric acid is neutralized with aluminum hydroxide under controlled pH conditions to yield this compound. The reaction is typically carried out in aqueous medium at 70°C, followed by crystallization at ≤10°C.

Critical Parameters :

Table 1: Reagents and Conditions for Laboratory-Scale Synthesis

| Reagent | Role | Quantity (mol) | Temperature | Time |

|---|---|---|---|---|

| p-Chlorophenol | Starting material | 1.0 | 20–30°C | 3 h |

| Acetone | Solvent/Reactant | 2.5 | Reflux | – |

| NaOH | Base catalyst | 1.2 | 25–30°C | – |

| Chloroform | Alkylating agent | 1.0 | Dropwise | – |

| Aluminum hydroxide | Salt-forming agent | 0.5 | 70°C | 1 h |

Industrial Production Considerations

Industrial synthesis scales the laboratory method but introduces additional optimizations:

-

Continuous Flow Reactors : Replace batch reactors to enhance yield (≥85%) and reduce reaction time.

-

Crystallization Optimization : Controlled cooling rates (1–2°C/min) improve crystal purity (>98%).

-

Waste Management : Chloroform byproducts are captured via distillation and reused, aligning with green chemistry principles.

Challenges :

-

Moisture Sensitivity : Aluminum clofibrate is hygroscopic, requiring anhydrous conditions during storage.

-

Cost of Raw Materials : p-Chlorophenol accounts for 60–70% of production costs, necessitating efficient recovery systems.

Physicochemical Properties of this compound

This compound’s stability and bioavailability are influenced by its molecular structure and physical characteristics:

Table 2: Physicochemical Profile of this compound

| Property | Value |

|---|---|

| Molecular formula | C₂₀H₂₁AlCl₂O₇ |

| Molecular weight | 471.26 g/mol |

| Melting point | 120–123°C |

| Solubility | Soluble in DMSO (>50 mg/mL) |

| Appearance | Pale yellow crystalline solid |

| Storage conditions | 2–8°C (short-term), -20°C (long-term) |

Key Observations :

-

Thermal Stability : Decomposition occurs above 230°C, necessitating low-temperature processing.

-

Hydrolysis Sensitivity : The aluminum ester bond hydrolyzes in aqueous solutions, limiting its use to non-aqueous formulations.

Reaction Mechanism and Key Intermediates

The synthesis mechanism proceeds via nucleophilic aromatic substitution (SNAr):

-

Formation of Phenoxide Ion :

p-Chlorophenol deprotonates in the presence of NaOH, forming a phenoxide ion that attacks acetone’s carbonyl carbon. -

Alkylation with Chloroform :

Chloroform acts as an alkylating agent, introducing the methyl group to yield clofibric acid. -

Salt Formation :

Clofibric acid reacts with aluminum hydroxide in a 2:1 molar ratio, forming the stable aluminum chelate.

Purification and Crystallization Techniques

-

Dissolve crude this compound in hot water (70°C).

-

Adjust pH to 2–3 with HCl to precipitate crystals.

-

Cool to ≤10°C and filter under reduced pressure.

-

Wash with cold ethanol and dry under vacuum.

Purity Analysis :

Chemical Reactions Analysis

Types of Reactions: Alufibrate undergoes several types of chemical reactions, including:

Hydrolysis: The compound hydrolyzes to form clofibric acid and aluminium hydroxide.

Oxidation and Reduction:

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions can facilitate the hydrolysis of aluminium clofibrate.

Catalysts: n-Butyl magnesium bromide is commonly used in the esterification step of its synthesis.

Major Products:

Hydrolysis Products: Clofibric acid and aluminium hydroxide.

Scientific Research Applications

Alufibrate has several applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of fibrates and their derivatives.

Biology: Research on its effects on lipid metabolism and its potential role in treating hyperlipidemia.

Medicine: Investigated for its therapeutic potential in lowering lipid levels and its mechanism of action in lipid metabolism.

Industry: Used in the formulation of lipid-lowering drugs and as a reference compound in analytical studies.

Mechanism of Action

The mechanism of action of aluminium clofibrate involves the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα. This activation leads to increased lipoprotein lipase activity, which enhances the breakdown of triglycerides in lipoproteins. The overall effect is a reduction in very low-density lipoprotein (VLDL) levels and an increase in high-density lipoprotein (HDL) levels .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs: Metal Salts of Clofibric Acid

Alufibrate vs. Magnesium Clofibrate (Clomag)

| Property | This compound | Magnesium Clofibrate |

|---|---|---|

| Molecular Formula | C20H21AlCl2O7 | C20H20Cl2MgO6 |

| Molecular Weight | 471.26 g/mol | 451.58 g/mol |

| Melting Point | Not reported | 326–328°C |

| Pharmacological Effect | Hypolipidemic | Hypolipidemic |

| Key Difference | Aluminum salt; no antiplatelet effect | Magnesium salt; limited clinical data |

Both compounds are clofibric acid salts but differ in metal ions, which may alter pharmacokinetics. This compound has been clinically tested, whereas magnesium clofibrate lacks extensive human trial data .

This compound vs. Clofibrate (Parent Compound)

Clofibrate, the ethyl ester of clofibric acid, was the first-generation fibrate. Unlike this compound, it is metabolized to clofibric acid in vivo. Key differences:

Functional Analogs: Fibrates with Similar Mechanisms

This compound vs. Plafibride (ITA 104)

A head-to-head trial in healthy volunteers compared escalating doses (50–1600 mg/day) of both drugs :

| Parameter | This compound | Plafibride |

|---|---|---|

| Hypolipidemic Efficacy | Slightly higher reduction | Moderate reduction |

| Antiplatelet Activity | None observed | Significant at ≥800 mg/day |

| Side Effects | None reported | None reported |

This compound’s superior lipid-lowering effect contrasts with Plafibride’s unique antiplatelet action, suggesting divergent therapeutic applications.

This compound vs. Fenofibrate

Fenofibrate, a third-generation fibrate, has enhanced bioavailability due to micronized formulations . While direct comparative data are absent, key distinctions include:

- Chemical Structure: Fenofibrate is a fenofibric acid derivative, whereas this compound is a clofibric acid salt.

- Food Interaction: Fenofibrate absorption increases with food, while this compound’s food effects are undocumented .

- Clinical Use: Fenofibrate is preferred for mixed dyslipidemia due to broader evidence .

Research Findings and Clinical Implications

- Efficacy : this compound’s hypolipidemic effect surpasses Plafibride but lacks antiplatelet benefits .

- Safety: No adverse effects were reported in trials, contrasting with older fibrates like Clofibrate .

- Limitations: Limited modern clinical data and bioavailability studies compared to newer fibrates (e.g., Fenofibrate) .

Q & A

Q. What are the established molecular targets and mechanisms of action of Alufibrate in preclinical models?

To investigate this, researchers should:

- Perform in vitro binding assays (e.g., surface plasmon resonance, radioligand displacement) to identify direct protein interactions .

- Use gene expression profiling (RNA-seq or qPCR) to track downstream pathways affected by this compound in cell lines or tissue samples .

- Validate findings with knockout/knockdown models to confirm target specificity.

Q. What standardized experimental models are recommended for assessing this compound’s efficacy in lipid regulation?

- Use hyperlipidemic rodent models (e.g., ApoE⁻/⁻ mice) with controlled diets to evaluate lipid-lowering effects .

- Employ dose-response studies to establish EC₅₀ values and therapeutic windows.

- Include positive controls (e.g., fenofibrate) to benchmark efficacy .

Advanced Research Questions

Q. How can contradictory findings about this compound’s hepatotoxicity across in vivo studies be systematically resolved?

Methodological steps include:

- Conducting meta-analyses of existing data to identify confounding variables (e.g., dosing regimens, species-specific metabolism) .

- Applying sensitivity analysis to assess the robustness of conclusions to outlier datasets .

- Designing cross-species comparative studies with harmonized protocols to isolate toxicity mechanisms .

Q. What strategies optimize this compound’s pharmacokinetic profile for enhanced CNS bioavailability?

- Utilize physiologically based pharmacokinetic (PBPK) modeling to predict blood-brain barrier penetration .

- Synthesize prodrug derivatives with improved lipophilicity and test their stability in cerebrospinal fluid (HPLC-MS/MS) .

- Validate CNS efficacy via neuroinflammatory biomarkers (e.g., GFAP, IL-6) in animal models .

Q. How can this compound’s synergistic effects with other lipid-modulating agents be rigorously quantified?

- Implement combinatorial dose-matrix screens in vitro to calculate combination indices (e.g., Chou-Talalay method) .

- Apply multi-omics integration (proteomics + metabolomics) to identify emergent pathways in co-treatment scenarios .

- Use Bayesian network analysis to model interaction probabilities and prioritize in vivo validation .

Methodological Frameworks

- For Study Design : Adopt the PICOT framework to structure hypotheses (Population, Intervention, Comparison, Outcome, Time) .

- For Data Integrity : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data storage and sharing .

- For Contradiction Analysis : Use PRISMA guidelines for systematic reviews and meta-analyses to minimize bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.